HDAC Inhibition Potency: CUDC-907 mesylate vs. Panobinostat and Vorinostat
In biochemical assays, CUDC-907 mesylate's potency against Class I HDAC enzymes is comparable to the pan-HDAC inhibitor panobinostat and is greater than that of vorinostat, another FDA-approved HDAC inhibitor [1]. This establishes that its integrated HDAC pharmacophore retains high intrinsic activity without being compromised by the PI3K-targeting moiety.
| Evidence Dimension | HDAC Class I inhibitory potency (IC50) |
|---|---|
| Target Compound Data | HDAC1: 1.7 nM; HDAC2: 5.0 nM; HDAC3: 1.8 nM |
| Comparator Or Baseline | Panobinostat (comparable to CUDC-907); Vorinostat (lower potency than CUDC-907) |
| Quantified Difference | Not explicitly quantified, but described as 'comparable' to panobinostat and 'greater' than vorinostat |
| Conditions | Biochemical assays using Color-de-Lys assay system |
Why This Matters
For procurement, this confirms CUDC-907 mesylate is not a compromised HDAC inhibitor; it provides a level of target engagement expected of a potent clinical-grade HDAC inhibitor, ensuring robust epigenetic modulation alongside PI3K inhibition.
- [1] Chemical Book. CUDC-907 Biological Activity. View Source
